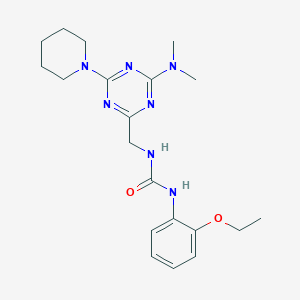![molecular formula C18H25N5O4 B2763616 Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 886887-82-7](/img/structure/B2763616.png)
Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with an imidazole ring, which is a planar 5-membered ring. There are also several functional groups attached to these rings, including a methyl group and a propanoate ester group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a purine ring fused with an imidazole ring, with various substituents attached. The exact 3D structure would depend on the specific arrangement and stereochemistry of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to be relatively non-polar due to the presence of the aromatic rings and alkyl chains. This could affect its solubility, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been synthesized and shown to possess antimicrobial activities. These compounds were evaluated against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Antioxidant Applications
Imidazole-based compounds have also been explored for their antioxidant properties. The synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid and its derivatives aimed at creating mitochondria-targeted prodrugs of the antioxidant methimazole, underscores the relevance of imidazole derivatives in developing therapeutic agents targeting oxidative stress-related diseases (Hattan, Shojaie, Lau, & Anders, 2013).
Polymer and Material Science
Imidazole intermediates have been utilized in synthesizing functional cyclic carbonates, demonstrating the versatility of imidazole-based compounds in polymer chemistry. These intermediates enabled the creation of a library of cyclic carbonates with functionalities relevant for biomedical applications, indicating the potential of such compounds in developing new materials with low cytotoxicity for medical use (Olsson, Hult, Cai, García-Gallego, & Malkoch, 2014).
Catalysis
Ionic liquids with imidazolium-based structures have been explored as catalysts in various chemical transformations, illustrating the broad applicability of these compounds in green chemistry and catalysis. For example, the synthesis of butyl butyrate using acid ionic liquid as a catalyst showcases the efficiency and environmental benefits of employing imidazolium-based ionic liquids in esterification reactions (Han & Zhou, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-6-7-9-21-11(2)12(3)23-14-15(19-17(21)23)20(4)18(26)22(16(14)25)10-8-13(24)27-5/h6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXRSLWJDHXWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615241 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2763539.png)
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)
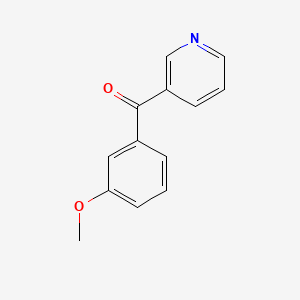
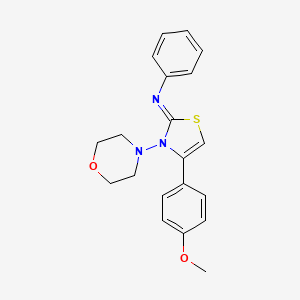

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)
![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)
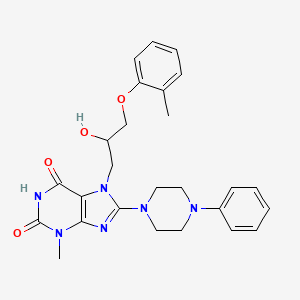
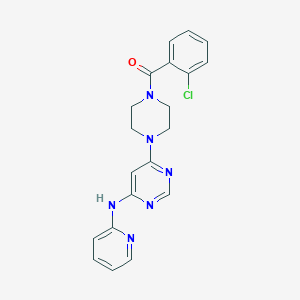
![2-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2763555.png)
